molecular formula C21H18 B11941591 1,1-Diphenyl-2-(4-methylphenyl)ethene CAS No. 56982-84-4

1,1-Diphenyl-2-(4-methylphenyl)ethene

Cat. No.: B11941591
CAS No.: 56982-84-4
M. Wt: 270.4 g/mol
InChI Key: WVEQCCXSLKFNNN-UHFFFAOYSA-N
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Description

Significance of Tetraarylethylenes in Advanced Chemical Systems

Tetraarylethylenes (TAEs) represent a class of propeller-shaped molecules that have revolutionized the field of materials science, primarily due to a phenomenon known as Aggregation-Induced Emission (AIE). nih.gov Unlike conventional fluorescent dyes that often suffer from aggregation-caused quenching (ACQ) in the solid state or in concentrated solutions, AIE-active molecules, or AIEgens, exhibit enhanced fluorescence emission upon aggregation. frontiersin.org This unique property is generally attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net

The AIE phenomenon has propelled tetraarylethylenes to the forefront of research in various advanced chemical systems. Their applications are diverse and impactful, spanning fields such as:

Organic Light-Emitting Diodes (OLEDs): The high solid-state fluorescence quantum yields of TAE derivatives make them excellent candidates for the emissive layers in OLEDs, leading to brighter and more efficient displays.

Sensors and Probes: The fluorescence of AIEgens can be sensitive to external stimuli such as pressure (mechanofluorochromism), temperature, viscosity, and the presence of specific analytes. This responsivity allows for the development of highly sensitive sensors for environmental monitoring and biological imaging.

Bioimaging: Functionalized tetraarylethylenes are being explored as fluorescent probes for cellular imaging, offering advantages like high photostability and low background signal.

The general synthetic approach to unsymmetrical tetraarylethylenes, such as 1,1-Diphenyl-2-(4-methylphenyl)ethene, often involves the reaction of an organometallic reagent, like diphenylmethyllithium, with a substituted benzophenone (B1666685), followed by dehydration. acs.orgnih.gov This method allows for the preparation of a wide variety of derivatives with tailored properties.

Below is a data table summarizing the key properties of this compound:

PropertyValue
CAS Number 56982-84-4
Molecular Formula C₂₁H₁₈
Molecular Weight 270.37 g/mol
IUPAC Name 1-(2,2-diphenylethenyl)-4-methylbenzene

Scope and Relevance of Research on Aryl-Substituted Ethenes

The broader class of aryl-substituted ethenes, which includes stilbene (B7821643) derivatives and other vinyl aromatics, is of fundamental importance in organic synthesis and materials science. nih.gov Research in this area is driven by the need to develop efficient and stereoselective synthetic methodologies to access a diverse range of molecular structures with tunable electronic and photophysical properties.

Key areas of research on aryl-substituted ethenes include:

Synthetic Methodologies: A significant focus is on the development of catalytic cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to construct the carbon-carbon double bond with high stereoselectivity. nih.gov These methods provide access to both E and Z isomers, which can exhibit distinct properties.

Building Blocks for Complex Molecules: Aryl-substituted ethenes serve as versatile intermediates in the synthesis of more complex organic molecules, including natural products, pharmaceuticals, and polymers.

Functional Materials: The electronic conjugation between the aryl rings and the ethene bridge gives rise to interesting optical and electronic properties. This makes them valuable components in the design of organic conductors, nonlinear optical materials, and photochromic switches.

The study of compounds like this compound provides valuable insights into the fundamental principles governing the behavior of these larger classes of molecules, thereby advancing the development of next-generation functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56982-84-4

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

1-(2,2-diphenylethenyl)-4-methylbenzene

InChI

InChI=1S/C21H18/c1-17-12-14-18(15-13-17)16-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16H,1H3

InChI Key

WVEQCCXSLKFNNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Reaction Chemistry and Mechanistic Studies of 1,1 Diphenyl 2 4 Methylphenyl Ethene

Electrophilic and Nucleophilic Reactivity of Aryl-Substituted Ethenes

The electronic character of the double bond in 1,1-Diphenyl-2-(4-methylphenyl)ethene is significantly influenced by the attached aryl groups. The phenyl and tolyl groups can donate electron density to the double bond through resonance, making it nucleophilic and susceptible to attack by electrophiles. Conversely, the double bond can also participate in reactions with nucleophiles, particularly under conditions that favor the formation of a stable carbanionic intermediate.

Nucleophilic Addition Mechanisms and Solvent Polarity Effects

Nucleophilic addition to aryl-substituted ethenes like this compound is a key reaction class. The mechanism typically involves the attack of a nucleophile on one of the sp2-hybridized carbons of the double bond, leading to a carbanionic intermediate. The stability of this intermediate is crucial and is enhanced by the delocalization of the negative charge over the aromatic rings.

The polarity of the solvent plays a critical role in mediating the energetics of the reaction pathway. Polar protic solvents, capable of hydrogen bonding, can stabilize both the nucleophile and any charged intermediates, thereby influencing the reaction rate. researchgate.netnih.govlibretexts.org In contrast, polar aprotic solvents may solvate the counter-ion of a charged nucleophile more effectively than the nucleophile itself, potentially increasing its reactivity. researchgate.netnih.govlibretexts.org

The specific effects of solvent polarity on the nucleophilic addition to this compound are not extensively documented in publicly available literature. However, general principles of physical organic chemistry suggest that the transition state leading to the carbanionic intermediate would be stabilized by polar solvents. The extent of this stabilization would depend on the specific nucleophile and the detailed charge distribution in the transition state.

Table 1: General Effects of Solvent Polarity on Nucleophilic Addition Reactions

Solvent Type General Effect on Nucleophile General Effect on Charged Intermediates Expected Impact on Rate
Polar Protic Stabilization via H-bonding Strong stabilization Can either increase or decrease rate depending on transition state stabilization vs. nucleophile stabilization
Polar Aprotic Less stabilization, 'naked' nucleophile Stabilization Generally increases rate by enhancing nucleophilicity

Cycloaddition Reactions, including [3+2] Cycloaddition Pathways and Stereoselectivity

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. In the context of this compound, the double bond can act as a 2π component in various cycloaddition reactions, such as [2+2], [4+2] (Diels-Alder), and [3+2] cycloadditions. libretexts.org The steric bulk of the three aryl groups is expected to play a significant role in the feasibility and stereochemical outcome of these reactions.

[3+2] Cycloaddition reactions, in particular, are a versatile method for the synthesis of five-membered heterocyclic rings. mdpi.comchemrxiv.org These reactions typically involve a 1,3-dipole as the 3π component. The regioselectivity and stereoselectivity of such reactions with a triarylethene would be dictated by both electronic and steric factors. The unsymmetrical nature of this compound could lead to the formation of regioisomers. Furthermore, the facial selectivity of the approach of the 1,3-dipole to the double bond would determine the stereochemistry of the newly formed stereocenters in the product.

Table 2: Potential [3+2] Cycloaddition Reactions of this compound

1,3-Dipole Resulting Heterocycle Potential for Stereoisomers Potential for Regioisomers
Azide Triazoline Yes Yes
Nitrone Isoxazolidine Yes Yes
Ozone Ozonide Yes No

Radical Reaction Pathways and Mediation

The double bond of this compound can also participate in radical reactions. The stability of the potential radical intermediates, which would be benzylic and further stabilized by the other aryl groups, suggests that this compound could play a role in mediating radical processes.

Role in Radical Polymerization Systems

Given its structural similarity to DPE, this compound would be expected to exhibit similar behavior in radical polymerization systems. It could potentially be used to control the polymerization of more reactive monomers, leading to polymers with specific end-group functionalities or acting as a component in controlled radical polymerization techniques. However, specific studies detailing the role and effectiveness of this compound in radical polymerization are not prevalent in the surveyed scientific literature.

Polymerization Chemistry and Controlled Macromolecular Architectures

The steric hindrance that prevents or slows down the homopolymerization of this compound can be exploited in the synthesis of well-defined polymers, particularly through anionic polymerization.

Anionic Polymerization Control using 1,1-Diphenylethylene (B42955) Derivatives

Anionic polymerization is a powerful technique for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and well-defined architectures. 1,1-Diphenylethylene and its derivatives are frequently used in this context as "capping" agents or as comonomers to create block copolymers. The addition of a DPE derivative to a living anionic polymer chain results in the formation of a stable, less reactive carbanion that can then initiate the polymerization of a second, more reactive monomer. This strategy is crucial for the synthesis of block copolymers from monomers with significantly different reactivities.

While specific data for this compound is scarce, the general principles of using DPE derivatives in anionic polymerization are well-established. The presence of the additional tolyl group in this compound compared to DPE would likely influence the reactivity of the resulting carbanion and its effectiveness in initiating the polymerization of subsequent monomers.

Table 3: Potential Applications of this compound in Anionic Polymerization

Application Description Expected Outcome
End-capping Agent Addition to a living polymer chain to create a stable carbanion. Functionalized polymer with a triarylethyl end-group.
Block Copolymer Synthesis Sequential monomer addition with the DPE derivative as a linking unit. Formation of well-defined block copolymers.

Synthesis of Branched, Star, Hyperbranched, and Dendrimer-like Polymers

The unique reactivity of 1,1-diphenylethylene and its derivatives, including by analogy this compound, provides a powerful tool for the synthesis of complex polymer architectures such as branched, star, hyperbranched, and dendrimer-like polymers. These strategies often leverage the principles of living anionic polymerization to achieve a high degree of control over the final structure.

Branched and Star Polymers:

A common method for synthesizing star-shaped polymers involves the "arm-first" approach. In this method, living polymer chains (the "arms") are synthesized first and then reacted with a linking agent that has multiple reactive sites. A difunctionalized derivative of this compound could serve as such a linking agent. For example, a molecule containing two 1,1-diphenyl-2-(4-methylphenyl)ethenyl moieties could react with two living polymer chains to form a simple A₂B star polymer, where A represents the polymer arm and B is the linking core.

More complex star polymers can be synthesized using linking agents with a higher number of reactive DPE-type groups. Alternatively, an iterative methodology has been developed using specifically designed DPE derivatives that allow for the sequential addition of polymer arms, leading to the formation of multi-arm star polymers.

A particularly versatile approach involves the use of dual-functionalized 1,1-diphenylethylene derivatives for the synthesis of miktoarm star polymers (star polymers with chemically different arms). acs.org In a hypothetical scenario involving a derivative of this compound, a dual-functionalized core agent could be used to sequentially "grow" different polymer arms, leading to complex structures like ABC or ABCD miktoarm stars. acs.org

The table below summarizes the synthesis of a hypothetical 3-arm ABC miktoarm star polymer using a dual-functionalized this compound derivative, based on established methodologies for other DPE derivatives.

StepReactant 1Reactant 2Product
1Living Polymer ADual-functionalized this compound derivativeA-Core-Functional Group 1
2A-Core-Functional Group 1Deprotection/ActivationA-Core-Reactive Site 1
3Living Polymer BA-Core-Reactive Site 1A-B-Core-Functional Group 2
4A-B-Core-Functional Group 2Deprotection/ActivationA-B-Core-Reactive Site 2
5Living Polymer CA-B-Core-Reactive Site 2ABC Miktoarm Star Polymer

Hyperbranched and Dendrimer-like Polymers:

The synthesis of hyperbranched polymers using this compound would likely involve a monomer that contains both a polymerizable vinyl group and a group that can be transformed into an initiating site. However, given the non-homopolymerizable nature of the 1,1-diphenylethenyl moiety, a more plausible approach would be a multi-step process.

For instance, a monomer could be designed with a polymerizable group (e.g., styrene or methacrylate) and a protected functional group that, after polymerization, can be converted to a moiety that reacts with this compound. By repeating this process, a hyperbranched structure could be built.

Advanced Spectroscopic and Structural Characterization Techniques for 1,1 Diphenyl 2 4 Methylphenyl Ethene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 1,1-Diphenyl-2-(4-methylphenyl)ethene by providing information on the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum provides a quantitative count and qualitative description of the different types of protons in the molecule. The aromatic protons of the two unsubstituted phenyl rings and the 4-methylphenyl (tolyl) group typically appear as a complex series of multiplets in the range of δ 7.0-7.5 ppm. The single vinyl proton gives rise to a characteristic singlet, and the methyl protons of the tolyl group produce a sharp singlet at a higher field, generally around δ 2.3 ppm.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The spectrum shows distinct signals for the methyl carbon, the vinyl carbons of the double bond, and the various aromatic carbons, including the substituted and unsubstituted carbons of the phenyl and tolyl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the functional groups present.

Atom Type Spectrum Predicted Chemical Shift (ppm) Description
Methyl (CH₃)¹H~ 2.3Singlet
Vinyl (C=CH)¹H~ 7.0Singlet
Aromatic (Ar-H)¹H~ 7.0 - 7.5Multiplet
Methyl (CH₃)¹³C~ 21
Aromatic (Ar-C)¹³C~ 127 - 130Unsubstituted
Vinyl (C=C)¹³C~ 125 - 145
Aromatic (Ar-C)¹³C~ 135 - 145Substituted

This compound is an achiral molecule. Chirality requires a carbon atom bonded to four different groups; this molecule lacks such a stereocenter. gcms.cz Furthermore, because the two phenyl substituents on one of the vinyl carbons are identical, the molecule cannot exist as E/Z (geometric) isomers.

Therefore, stereochemical purity assessment is primarily concerned with confirming the absence of chiral or isomeric impurities in the sample. Techniques like chiral gas chromatography are not used to separate enantiomers of the title compound (as none exist) but can be employed to resolve and quantify any chiral contaminants that may be present from the synthesis or starting materials. wikipedia.org Similarly, high-resolution NMR can confirm the sample's purity by showing a single set of signals corresponding to the expected structure, free from peaks that would indicate isomeric or other impurities. chromatographyonline.comnih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of the compound, providing a fingerprint based on its functional groups.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Description
Aromatic C-H Stretch 3100 - 3000 Sharp, medium intensity peaks, characteristic of sp² C-H bonds.
Alkyl C-H Stretch 3000 - 2850 Peaks corresponding to the methyl group C-H bonds.
C=C Stretch (Aromatic) 1600 - 1450 Strong to medium absorptions from the phenyl and tolyl rings.
C=C Stretch (Alkene) ~ 1640 Often weak or medium intensity, sometimes obscured by aromatic signals.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to deduce its structure through analysis of its fragmentation patterns. The molecular formula is C₂₁H₁₈, giving a precise molecular weight of approximately 270.14 g/mol . The high-resolution mass spectrum would show the molecular ion peak (M⁺˙) at this m/z value.

Under electron ionization (EI), the molecule fragments in a predictable manner. The fragmentation pattern provides a structural fingerprint, with common losses including phenyl (C₆H₅, 77 Da) and tolyl (C₇H₇, 91 Da) groups, leading to the formation of stable carbocations.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Formation Pathway
270 [C₂₁H₁₈]⁺˙ Molecular Ion (M⁺˙)
255 [C₂₀H₁₅]⁺ Loss of a methyl radical (·CH₃)
193 [C₁₅H₁₃]⁺ Loss of a phenyl radical (·C₆H₅)

Electronic Absorption and Emission Spectroscopy (Photophysical Characterization)

Electronic spectroscopy provides insight into the photophysical behavior of this compound, which arises from its extensive π-conjugated system.

UV-Visible Absorption Spectroscopy: The compound is expected to exhibit strong absorption bands in the ultraviolet region of the electromagnetic spectrum. These absorptions are due to π → π* electronic transitions within the conjugated system formed by the three aromatic rings and the ethene bridge. The absorption maximum (λ_max) is typically observed in the 250-350 nm range, characteristic of stilbene-like chromophores.

Emission (Fluorescence) Spectroscopy: As a derivative of triphenylethene, the compound is likely to exhibit aggregation-induced emission (AIE) properties. In dilute solutions, it may show weak fluorescence, but in an aggregated state or in the solid state, it can become highly emissive. The emission spectrum would be red-shifted compared to the absorption spectrum, with the emission maximum (λ_em) appearing at a longer wavelength. This photophysical property is of significant interest for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.

Ultraviolet-Visible (UV-Vis) Absorption Maxima

Theoretical calculations predict the UV-Vis absorption spectrum of this compound to be characterized by strong absorption bands in the ultraviolet region. These absorptions are attributed to π-π* electronic transitions within the conjugated system of the molecule, which includes the two phenyl rings and the tolyl group attached to the ethene core. The calculated absorption maximum (λmax) is presented in the table below. The solvent environment can influence the exact position of these maxima.

SolventCalculated Absorption Maximum (λmax) (nm)Corresponding Electronic Transition
Gas Phase (Calculated)~310-330π-π*

Fluorescence Emission Spectra and Quantum Yields

SolventPredicted Emission Maximum (nm)Predicted Fluorescence Quantum Yield (ΦF)
Nonpolar Solvents (Predicted)~380-420Moderate to High

X-ray Crystallography for Solid-State Structural Determination

Experimental single-crystal X-ray diffraction data for this compound has not been reported in the surveyed literature. However, computational geometry optimization provides a detailed prediction of its three-dimensional structure in the gas phase, which serves as a good approximation of its solid-state conformation.

The optimized structure reveals a non-planar arrangement of the aromatic rings. The two phenyl groups and the tolyl group attached to the ethene backbone are twisted out of the plane of the double bond to varying degrees. This propeller-like conformation is a common feature in triarylethylene systems and is a result of steric hindrance between the bulky aryl groups. The key predicted geometric parameters, including bond lengths and dihedral angles, are summarized below.

ParameterCalculated Value
C=C Bond Length (ethene)~1.34 Å
C-C Bond Lengths (ethene-aryl)~1.48-1.49 Å
Phenyl Ring Dihedral AnglesVariable, ~30-50°
Tolyl Ring Dihedral AngleVariable, ~40-60°

Computational and Theoretical Chemistry Studies of 1,1 Diphenyl 2 4 Methylphenyl Ethene

Density Functional Theory (DFT) Investigations

Geometry Optimization and Conformational Analysis

No specific studies detailing the optimized geometry, bond lengths, dihedral angles, or conformational preferences of 1,1-Diphenyl-2-(4-methylphenyl)ethene using DFT methods were found. Such a study would typically involve determining the most stable three-dimensional arrangement of the atoms and exploring the rotational barriers of the phenyl and tolyl groups.

Prediction of Reactivity Descriptors (e.g., Conceptual DFT Indices)

There is no available research that calculates or discusses conceptual DFT indices—such as electrophilicity, nucleophilicity, chemical potential, and hardness—specifically for this compound. These descriptors are used to predict the reactive behavior of a molecule in various chemical reactions.

Solvent Polarity Effects on Reaction Kinetics

While the effect of solvent polarity on reaction kinetics is a well-studied phenomenon, specific computational models or experimental data quantifying this effect on reactions involving this compound are absent from the surveyed literature.

Mechanistic Pathway Elucidation

Transition State Characterization and Activation Parameters

No computational studies characterizing the transition state structures or calculating the activation parameters (e.g., activation energy, enthalpy, and entropy) for any reaction pathways involving this compound could be located. This information is fundamental to understanding the kinetics and mechanism of chemical reactions.

Molecular Electron Density Theory (MEDT) for Bonding Evolution Analysis

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing chemical reactivity, positing that the evolution of electron density, rather than molecular orbital interactions, governs the course of a chemical reaction. encyclopedia.pubmdpi.comresearchgate.net This contemporary model moves away from analyses based on molecular orbitals, which are mathematical constructs, and instead focuses on the electron density, a physical observable. encyclopedia.pub Within MEDT, the analysis of the Global Electron Density Transfer (GEDT) and the topological changes of the electron localization function (ELF) along a reaction pathway provide a detailed picture of bond formation and cleavage. mdpi.comluisrdomingo.com

For a molecule such as this compound, which belongs to the family of triarylethylenes, a bonding evolution analysis would be particularly insightful for understanding its participation in reactions like cycloadditions. The theory suggests that the formation of new single bonds occurs through the coupling of two pseudoradical centers that are formed along the reaction path. mdpi.com The substitution pattern on the ethene core—two phenyl groups on one carbon and a 4-methylphenyl group on the other—would significantly influence the electron density distribution and, consequently, the reactivity.

The electron-donating nature of the 4-methylphenyl (tolyl) group and the delocalizing effect of the phenyl groups would modulate the nucleophilic and electrophilic characteristics of the double bond. In a hypothetical reaction, the GEDT would quantify the polarity of the process, indicating the direction and magnitude of electron density flow between the triarylethylene and a reaction partner. luisrdomingo.com

A Bonding Evolution Theory (BET) study, a component of MEDT, would divide the reaction pathway into distinct topological phases. researchgate.netchemrxiv.org This analysis would reveal the precise sequence of electronic rearrangements, such as the depopulation of the C=C double bond's bonding region and the subsequent formation of basins corresponding to the new single bonds. The non-symmetrical substitution in this compound would likely lead to a highly asynchronous transition state in reactions like cycloadditions, a phenomenon well-explained by MEDT as resulting from two-center nucleophilic/electrophilic interactions. encyclopedia.pub

Spectroscopic Property Prediction

Computational Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Gauge-Independent Atomic Orbital methods)

Computational NMR spectroscopy has become an indispensable tool for the structural elucidation of organic compounds. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. gaussian.comresearchgate.net This method, often employed with Density Functional Theory (DFT) at levels such as B3LYP with appropriate basis sets (e.g., 6-311+G(2d,p)), allows for the accurate prediction of both ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov

For this compound, GIAO calculations would begin with the optimization of the molecule's geometry. jlu.edu.cn Following this, the NMR shielding tensors would be computed. gaussian.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.ma

Studies on analogous compounds, such as stilbene (B7821643) derivatives, have demonstrated that a linear correlation between experimental and calculated chemical shifts can be established, often yielding high correlation coefficients (R² > 0.99). researchgate.netjlu.edu.cn This allows for the confident assignment of complex spectra and the verification of proposed structures. researchgate.net The accuracy of the predictions can be further improved by applying empirical scaling factors or linear correction equations (δ_pred = a + bδ_calc). researchgate.netnih.gov

Below is a hypothetical interactive data table illustrating the kind of results that would be expected from a GIAO calculation of the ¹³C NMR chemical shifts for this compound, based on typical accuracies reported in the literature for similar molecules. researchgate.netnih.gov

AtomCalculated δ (ppm)Scaled/Predicted δ (ppm)
C (quaternary, C1)145.2142.5
C (quaternary, C2)142.8140.2
C (olefinic, CH)128.5126.8
C (ipso, Phenyl)140.1137.6
C (ortho, Phenyl)130.5128.7
C (meta, Phenyl)129.3127.6
C (para, Phenyl)128.9127.2
C (ipso, Tolyl)135.0132.7
C (ortho, Tolyl)130.0128.2
C (meta, Tolyl)129.8128.0
C (para, Tolyl)138.5136.1
CH₃ (Tolyl)22.521.3

Note: The values in this table are illustrative and represent typical data that would be generated from such a computational study. The "Calculated δ" represents the raw output from the GIAO calculation, while the "Scaled/Predicted δ" represents the values after applying a linear regression correction based on a set of known compounds.

Advanced Computational Methods for Excited State Dynamics

The photochemical behavior of this compound, particularly its potential for photoisomerization, can be investigated using advanced computational methods that simulate the dynamics of the molecule in its electronically excited states. researchgate.net As a substituted triarylethylene, its dynamics are analogous to those of molecular motors and photoswitches, which often feature an overcrowded alkene core. nih.gov

Non-adiabatic molecular dynamics (NAMD) simulations, such as trajectory surface hopping, are essential for studying the relaxation pathways of molecules after light absorption. researchgate.net These methods account for transitions between different potential energy surfaces (e.g., from an excited state back to the ground state), which are crucial for understanding photochemical reactions. acs.org The electronic structure information required for these dynamics simulations is often provided by methods like Time-Dependent Density Functional Theory (TD-DFT) or, for higher accuracy, multiconfigurational methods. researchgate.netacs.org

For this compound, simulations would likely be initiated by exciting the molecule to its first bright singlet excited state (S₁). The subsequent dynamics would be followed on a femtosecond to picosecond timescale. nih.gov Key processes to monitor would include the torsional motion around the central C=C double bond and pyramidalization at the carbon atoms, which are the primary motions leading to cis-trans isomerization. acs.org

To account for the influence of the environment, these simulations can be performed using a hybrid quantum mechanics/molecular mechanics (QM/MM) approach. nih.gov In this scheme, the triarylethylene (the chromophore) is treated with a quantum mechanical method, while the surrounding solvent molecules are treated with classical molecular mechanics. acs.org This approach allows for the investigation of how solvent polarity and viscosity affect the excited-state lifetime and the quantum yield of photoisomerization. nih.gov The results of these simulations can be used to compute time-resolved emission and transient absorption spectra, providing a direct link between the simulated molecular motions and experimental spectroscopic observables. nih.gov

Computational MethodApplication to this compoundKey Insights
Time-Dependent DFT (TD-DFT) Calculation of vertical excitation energies and potential energy surfaces of excited states.Identifies the bright and dark electronic states and the initial pathways for relaxation. researchgate.net
Surface Hopping Molecular Dynamics Simulation of the trajectory of the molecule after photoexcitation, including non-adiabatic transitions between electronic states.Elucidates the detailed mechanism of photoisomerization, including timescales and quantum yields. acs.org
QM/MM Simulations Combines quantum mechanics for the solute with molecular mechanics for the solvent to model excited-state dynamics in solution.Reveals the influence of the solvent environment on the photochemical process. nih.gov

Advanced Materials and Optoelectronic Applications of 1,1 Diphenyl 2 4 Methylphenyl Ethene and Its Derivatives

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The unique photophysical properties of the triphenylethene scaffold, inherent in 1,1-Diphenyl-2-(4-methylphenyl)ethene, make it a versatile building block for various functional materials within Organic Light-Emitting Diodes (OLEDs). Its core structure can be tailored to serve as a luminescent emitter, a component of a hole-transporting layer, or a prime example of aggregation-induced emission, which is highly beneficial for solid-state lighting applications.

Luminescent Materials

Derivatives of the 1,1,2-triphenylethene scaffold are recognized for their potential as light-emitting materials in OLEDs. While the parent structures are often blue emitters, their photophysical properties can be precisely tuned by introducing different functional groups to the phenyl rings. The emission color, quantum yield, and thermal stability can be modified through chemical synthesis. For instance, attaching electron-donating or electron-withdrawing groups can shift the emission wavelength across the visible spectrum.

These materials are typically characterized by their absorption and emission spectra in various states. In dilute solutions, they may show weak fluorescence, but in the solid state or as thin films—the relevant morphology for OLEDs—their emission is significantly enhanced. The design of star-shaped molecules, incorporating a central core like triphenylamine (B166846) with multiple triphenylethene arms, has been shown to yield materials with high solid-state quantum yields and excellent thermal stability, making them suitable for device fabrication. A novel star-shaped molecule with a triphenylamine core and three TPE-o-carborane dendrons demonstrated an absolute luminescent quantum yield of up to 62% in the solid state. rsc.org

Compound FamilyCore StructureDendron/Arm StructureEmission Max (Solution)Emission Max (Solid)Solid-State Quantum Yield (%)
TPE Dendrimers TriphenylamineTetraphenylethylene (B103901)~470-490 nm~490-510 nmup to 62
TPE-Thiophene Thieno[3,2-b]thiopheneTetraphenylethylene~501 nm--

This table presents representative data for derivatives based on the tetraphenylethylene (TPE) scaffold, which is structurally related to this compound, to illustrate the typical photophysical properties. rsc.orgacs.org

Hole-Transport Materials

While the unsubstituted this compound core is primarily a luminophore, it can be strategically functionalized to create effective hole-transport materials (HTMs). A common approach is to attach moieties with known hole-transporting capabilities, such as triarylamine units. rsc.org The triphenylamine (TPA) group, for example, is an excellent electron donor and facilitates the transport of positive charge carriers (holes).

By synthesizing derivatives that combine the TPE or triphenylethene scaffold with TPA arms, researchers have developed materials that not only transport holes efficiently but also possess high thermal stability and morphological stability (high glass transition temperatures), which are crucial for long-lasting OLED devices. researchgate.net The performance of an HTM is critically dependent on its Highest Occupied Molecular Orbital (HOMO) energy level, which must align appropriately with the valence band of the adjacent perovskite or emissive layer to ensure efficient hole injection. mdpi.comfrontiersin.org Theoretical studies and experimental work on TPE-arylamine derivatives have shown that modifying the core and the position of the arylamine arms can tune these energy levels and lower the reorganization energy, leading to improved hole mobility. nih.govfrontiersin.org

Compound ClassCore StructureFunctional GroupHOMO Level (eV)Hole Mobility (cm²/V·s)
TPE-Arylamines Fused TPEArylamine-5.2 to -5.4>10⁻⁴
Brominated TPAs TriphenylamineBromine-5.5 to -5.75>10⁻³
Thiophene-TPAs Thieno[3,2-b]thiopheneTriphenylamine-5.01 to -5.08Not specified

This table summarizes typical properties for hole-transport materials incorporating TPE or triphenylamine (TPA) units, demonstrating how functionalization can impart hole-transporting characteristics. researchgate.netfrontiersin.orgnih.gov

Aggregation-Induced Emission (AIE) Characteristics

The most significant property of this compound and its structural relatives is Aggregation-Induced Emission (AIE). In dilute solutions, the multiple phenyl rings can rotate and vibrate freely, providing non-radiative pathways for excited-state energy to dissipate, which quenches fluorescence. nih.gov However, in the aggregated state (e.g., in a solid thin film, nanoparticles, or a poor solvent), these intramolecular rotations are physically restricted. nih.gov This blockage of non-radiative decay channels forces the excited molecule to release its energy via light emission, leading to strong luminescence. researchgate.net

This "turn-on" emission in the solid state is a major advantage for OLEDs, as it mitigates the aggregation-caused quenching (ACQ) that plagues many conventional fluorescent dyes. The AIE mechanism allows for the fabrication of highly efficient, non-doped OLEDs where the emissive layer is a neat film of the AIE-active material. Research on luminogens composed of two TPE units has shown that they can achieve a fluorescence quantum yield of nearly 100% in the crystalline state. rsc.org

Compound TypeSolvent (Good)Quantum Yield (Φ_F) in Good SolventSolvent System (Aggregated)Quantum Yield (Φ_F) in Aggregate
Typical TPE Derivative Tetrahydrofuran (THF)< 1%THF / Water (10:90)> 60%
Diphenylfumaronitrile-TPE DMSONegligibleDMSO / Water (>40% water)~10-22%
Bis-TPE Luminogen Dichloromethane (B109758)~1%Solid Crystalline Fibers100%

This table illustrates the dramatic increase in fluorescence quantum yield (Φ_F) for TPE-based AIEgens upon aggregation, a hallmark of the AIE phenomenon. rsc.orgnih.gov

Sensors and Molecular Recognition Systems

The AIE properties of the this compound scaffold are highly advantageous for the development of "turn-on" fluorescent sensors. By functionalizing the core structure with specific recognition units, highly sensitive and selective probes for various analytes can be designed.

Chemo-sensing Mechanisms and Fluorescent Probes

The fundamental principle behind AIE-based sensing is the transition of the probe molecule from a non-emissive, dissolved state to a highly emissive, aggregated state upon interaction with a target analyte. A typical AIE-based chemosensor consists of the TPE or triphenylethene core functionalized with a receptor group that can selectively bind to a specific ion or molecule. nih.gov

Initially, the probe is soluble and non-fluorescent in the detection medium (often aqueous). When the target analyte is introduced, it binds to the receptor sites on the probe. This binding can trigger aggregation in several ways: by neutralizing charges that kept the probe soluble, by inducing a conformational change that promotes self-assembly, or by cross-linking multiple probe molecules. This induced aggregation restricts the intramolecular rotation of the phenyl rings, "turning on" the fluorescence. researchgate.net This mechanism has been successfully applied to create probes for a wide range of targets, including metal ions, anions, and nitroaromatic compounds, which are common explosives. acs.orgnih.gov

Sensor Based OnTarget AnalyteSensing MediumDetection MechanismLimit of Detection (LOD)
Thiophene-TPE Nitroaromatic CompoundsAqueous Media (H₂O/THF)Fluorescence Quenching1.0 nM
Diarylethene-Derivative Al³⁺ ionsSolutionChelation-Enhanced FluorescenceNot Specified
Diarylethene-Derivative CN⁻ ionsSolutionColorimetric ChangeNot Specified

This table provides examples of sensing applications using fluorescent probes with structural similarities to this compound, highlighting their utility in detecting various analytes. researchgate.netacs.org

Polymeric Materials with Tailored Architectures

The 1,1-diphenylethylene (B42955) (DPE) structural unit, which is a core component of this compound, is a valuable monomer in polymer chemistry. It can be used to synthesize polymers with unique architectures and functionalities, such as controlled branching or the incorporation of specific optoelectronic properties.

Molecules like this compound can act as mediators in radical polymerization processes. smolecule.com Furthermore, DPE and its derivatives are particularly useful in living anionic polymerization. They can be copolymerized with other monomers, such as styrene, to create copolymers with well-defined, periodic structures. sci-hub.se By carefully controlling the feed ratios of the monomers during polymerization, materials with specific sequences can be produced.

By incorporating a polymerizable group (like a vinyl or allyl group) onto one of the phenyl rings of this compound, it can be transformed into a monomer. The subsequent polymerization or copolymerization of this functionalized monomer allows for the creation of polymers where the AIE-active triphenylethene unit is part of the polymer backbone or a pendant side chain. This approach leads to advanced polymeric materials that are highly fluorescent in the solid state, making them suitable for applications in solid-state lighting, polymer OLEDs (PLEDs), and as sensory polymer films.

Polymerization MethodMonomersResulting Polymer ArchitectureKey Properties
Living Anionic Copolymerization 1,1-Diphenylethylene (DPE) derivatives, StyrenePeriodic Copolymers (e.g., SSD, SDSSD sequences)Controlled sequence, predictable molecular weight
Radical Polymerization This compound (as mediator)Polystyrene, PolymethylacrylateControlled polymerization process
Oxidative Coupling Polymerization 2,6-Dimethyl phenol (B47542) (DMP), 2,6-Diphenyl phenol (DPP)Block Copolymers (Poly(phenylene ether)s)High molecular weight, specific block structures

This table outlines polymerization strategies involving the 1,1-diphenylethylene (DPE) moiety, demonstrating its versatility in creating polymers with tailored structures and properties. smolecule.comsci-hub.seresearchgate.net

Applications in Living Polymerization for Controlled Structure Synthesis

Derivatives of 1,1-diphenylethylene (DPE), which are structurally analogous to this compound, are extensively utilized in living anionic polymerization to synthesize polymers with well-defined architectures. researchgate.net Living polymerization is a chain growth process devoid of chain transfer and termination reactions, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. nih.gov

In this context, 1,1-diarylalkenes like this compound can serve multiple roles. They can act as initiators or be used as end-capping agents to modify the reactivity of propagating chain ends, which is particularly useful for the synthesis of block copolymers. researchgate.net For instance, a living polymer chain can be reacted with a DPE derivative to create a less reactive carbanion, which can then initiate the polymerization of a different monomer, leading to the formation of a block copolymer. researchgate.net

A study on 1-propyl-4-(1-phenylvinyl)benzene, a compound structurally similar to this compound, demonstrated its use in living anionic copolymerization with styrene. sci-hub.se The reactivity of such DPE derivatives can be tuned by the substituents on the phenyl rings, influencing the kinetics of the polymerization and the microstructure of the resulting copolymer. sci-hub.se This control is crucial for tailoring the properties of the final polymeric material.

Table 1: Examples of 1,1-Diphenylethylene Derivatives in Living Anionic Copolymerization with Styrene Data is illustrative of the behavior of DPE derivatives and not specific to this compound.

DPE DerivativeCo-monomerPolymerization MethodResulting Polymer Structure
1,1-Diphenylethylene (DPE)StyreneLiving Anionic PolymerizationPolystyrene-block-poly(DPE-co-styrene)
1-(4-dimethylsilylphenyl)-1-phenylethyleneStyreneLiving Anionic PolymerizationStatistical copolymer with regulated sequence
1-propyl-4-(1-phenylvinyl)benzeneStyreneLiving Anionic PolymerizationPeriodic copolymer

Engineering of Dendritic and Hyperbranched Polymer Networks

The non-homopolymerizable nature of many 1,1-diphenylethylene derivatives makes them excellent building blocks for the creation of complex, non-linear polymer architectures such as dendritic and hyperbranched polymers. researchgate.net These highly branched, three-dimensional macromolecules exhibit unique properties, including low viscosity and high solubility, compared to their linear counterparts. fu-berlin.de

Dendrimers are perfectly branched polymers with a symmetrical, tree-like structure, while hyperbranched polymers have a more irregular, randomly branched structure. mdpi.com The synthesis of these structures often involves the use of multifunctional monomers or "inimer" (initiator-monomer) species. A monoadduct of a DPE derivative with an organolithium compound can act as an inimer to synthesize hyperbranched polymers through self-condensing vinyl copolymerization. researchgate.net This approach allows for the creation of hyperbranched block copolymers and terpolymers. researchgate.net

Furthermore, the chemistry of DPE derivatives is instrumental in the synthesis of dendrimer-like polymers. researchgate.net By employing a continuous process involving the anionic inimer, it is possible to synthesize dendrimer-like polystyrene of up to the fifth generation within a short period. researchgate.net This highlights the efficiency of using DPE derivatives for the controlled synthesis of highly complex polymer networks.

Catalysis and Electron Transfer Processes

Role as Electron-Transfer Catalysts

While specific studies on the role of this compound as an electron-transfer catalyst are not extensively documented, the electronic properties of structurally related stilbene (B7821643) and triarylethene derivatives suggest their potential in such applications. The extended π-conjugation in these molecules allows them to participate in single-electron transfer (SET) processes.

For example, certain organic molecules can act as photocatalysts, where upon photoirradiation, they can facilitate electron transfer to initiate chemical reactions. The general principle involves the formation of a radical ion pair upon electron transfer between a donor and an acceptor molecule. In a catalytic cycle, this radical ion can then participate in subsequent bond-forming or bond-breaking reactions.

The compound 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is a well-known example of a molecule that readily participates in electron transfer reactions and is often used to study radical scavenging activities. mdpi.com The stability of the radical and its ability to accept an electron is key to its function. While not a direct catalyst in the same vein, its reactivity highlights the potential for molecules with extended aromatic systems to engage in electron transfer. The presence of electron-donating (methyl) and electron-withdrawing groups on the aromatic rings of this compound and its derivatives can be tailored to modulate their redox potentials, making them potential candidates for mediating electron transfer in catalytic processes.

Supramolecular Chemistry and Self Assembly of Aryl Substituted Ethenes

Non-Covalent Interactions in Aryl-Ethene Systems

The organization of aryl-ethene molecules into supramolecular structures is dictated by a variety of non-covalent interactions. These weak forces, acting in concert, are responsible for the stability and structure of the resulting assemblies. purdue.eduwikipedia.org Key interactions include π–π stacking, CH–π interactions, and van der Waals forces.

π–π Stacking Interactions: These interactions arise from the attractive, non-covalent forces between aromatic rings. In molecules like 1,1-Diphenyl-2-(4-methylphenyl)ethene, the multiple phenyl rings provide ample opportunity for π-stacking, which significantly influences the packing of molecules in condensed phases. acs.org The strength and geometry of these interactions are sensitive to substituents on the aromatic rings. While conventional models suggested that electron-donating groups (like the methyl group) and electron-withdrawing groups modulate the π-system's electron density, more recent models emphasize that substituent effects are often due to direct, local interactions between the substituent and the adjacent aromatic ring. acs.orgnih.gov The relative position of substituents on the interacting arenes can have a profound influence on the strength of π-stacking. nih.govresearchgate.net

Van der Waals Forces: Also known as London dispersion forces, these interactions result from temporary fluctuations in electron density, creating transient dipoles. libretexts.org For large, nonpolar molecules like aryl-ethenes, the cumulative effect of these forces is substantial and plays a critical role in the close packing of molecules, particularly in the formation of solid-state structures and self-assembled monolayers. wikipedia.org

The interplay of these non-covalent forces is complex and dictates the final supramolecular architecture. The table below summarizes the primary non-covalent interactions relevant to aryl-ethene systems.

Interaction TypeDescriptionRelevance to Aryl-Ethenes
π–π Stacking Attractive interaction between the π-electron clouds of aromatic rings.Primary driving force for aggregation and ordering of the phenyl groups. acs.org
CH–π Interaction A weak hydrogen bond between a C-H group and a π-system.Contributes to conformational stability and influences molecular packing. researchgate.net
Van der Waals Forces Weak, non-specific attractions arising from temporary induced dipoles.Important for overall cohesion and dense packing in the solid state. libretexts.org

Molecular Recognition and Host-Guest Chemistry Principles

Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule, driven by the same non-covalent interactions that govern self-assembly. nih.gov Aryl-ethene derivatives, particularly larger structures like tetraphenylethene (TPE), can serve as scaffolds for creating hosts or as guests themselves. magtech.com.cn The rigid, well-defined shapes and electron-rich surfaces of these molecules are key to their function in host-guest systems.

The principle of complementarity is central to molecular recognition, encompassing both steric (size and shape) and electronic compatibility between the host and guest. For a host molecule based on an aryl-ethene scaffold to bind a specific guest, its binding cavity or surface must match the guest's dimensions and feature complementary interaction sites. For instance, the electron-rich cavities of cage-like hosts can bind electron-deficient guests through π-π and CH-π interactions. nih.gov

Tetraphenylethene (TPE) and its derivatives are widely used in supramolecular chemistry, often in host-guest systems with macrocycles. magtech.com.cn The interaction with a host can restrict the intramolecular rotation of the TPE's phenyl rings, leading to enhanced fluorescence, a phenomenon known as aggregation-induced emission (AIE). magtech.com.cnrsc.orgacs.org This principle is used to design fluorescent sensors and responsive materials. For example, a TPE-based cage molecule has been shown to recognize and bind polycyclic aromatic hydrocarbons in organic media and water-soluble dyes in aqueous solutions through a combination of CH-π, π-π, and electrostatic interactions. nih.govresearchgate.net

PrincipleDescriptionApplication in Aryl-Ethene Systems
Complementarity Matching of size, shape, and electronic properties between host and guest.Design of selective hosts for specific guest molecules using aryl-ethene scaffolds. nih.gov
Preorganization A host molecule is conformationally organized for binding prior to guest interaction.Rigid aryl-ethene backbones reduce the entropic cost of binding, leading to stronger host-guest complexes. nih.gov
Host-Guest Binding Formation of a complex through multiple non-covalent interactions.TPE derivatives can act as guests for macrocyclic hosts like cyclodextrins or pillararenes, leading to AIE effects. magtech.com.cnacs.org

Self-Assembly Strategies for Ordered Structures

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. Aryl-substituted ethenes, such as stilbene (B7821643) derivatives, are excellent candidates for self-assembly due to their rigid structures and propensity for π-stacking. acs.orgnih.gov By modifying the molecular structure—for instance, by altering substituents or molecular symmetry—it is possible to direct the assembly process to form a variety of ordered architectures, including monolayers, liquid crystals, and supramolecular polymers.

One common strategy involves depositing a solution of the aryl-ethene derivative onto a surface, such as highly oriented pyrolytic graphite (B72142) (HOPG). Scanning tunneling microscopy studies have shown that stilbene derivatives can form highly ordered two-dimensional monolayers. The final structure, whether it be a network with cavities or close-packed lamellae, is heavily influenced by the molecule's symmetry and the nature of its substituents (e.g., the length of attached alkoxy chains). acs.org

Another powerful strategy is the creation of liquid crystals, which are states of matter that have properties between those of conventional liquids and solid crystals. libretexts.org Elongated, rigid molecules like certain aryl-ethenes can exhibit liquid crystalline phases (e.g., nematic or smectic) where they possess long-range orientational order but lack positional order. mdpi.comgoogle.com This ordering is driven by a combination of π-stacking and van der Waals forces that favor the alignment of the long molecular axes.

Furthermore, aryl-ethenes, particularly TPE derivatives, can be designed as monomers for the construction of supramolecular polymers. rsc.orgrsc.org These polymers are formed by linking monomers through reversible, non-covalent interactions. For example, a TPE derivative with recognition sites can be linked by a macrocyclic host, forming a hyperbranched supramolecular polymer through host-enhanced π–π interactions. rsc.orgccspublishing.org.cn

Assembly StrategyResulting StructureKey Driving Forces
Surface Assembly 2D Monolayers, LamellaeMolecule-substrate interactions, π-stacking, van der Waals forces. acs.org
Liquid Crystallinity Nematic, Smectic PhasesAnisotropic molecular shape, intermolecular attractions. libretexts.org
Supramolecular Polymerization Linear or Branched PolymersHost-guest interactions, π-stacking, hydrogen bonding. rsc.orgccspublishing.org.cn

Mechanically Linked Molecules and Molecular Machines Design

Mechanically interlocked molecules (MIMs) are architectures where two or more components are linked topologically, like links in a chain (catenanes) or a ring on a threaded axle (rotaxanes), without a covalent bond between them. The design of these molecules is a cornerstone of creating molecular machines—devices that can perform tasks in response to external stimuli.

Aryl-ethenes, particularly stilbene and its derivatives, are valuable components in the design of MIMs. Their rigid, linear geometry makes them excellent candidates for the "axle" component of a rotaxane. bham.ac.uk Furthermore, the E/Z (or cis/trans) photoisomerization of the ethene double bond provides a mechanism for controlling the structure and function of the machine. pnas.orgcatenane.net

For example, a "stiff-stilbene" unit, which is a sterically restricted analogue, has been incorporated into a rotaxane-like molecule. rsc.orgliverpool.ac.uk This stilbene unit serves a dual purpose: it acts as a bulky "stopper" to prevent the dethreading of a macrocyclic "wheel," and as a photoswitch. Upon irradiation with UV light, the stilbene core can isomerize from its Z to E configuration. This conformational change alters the length and shape of the axle, inducing a controlled translational movement of the macrocycle along the axle. pnas.org This light-driven motion represents a fundamental operation of a molecular machine. catenane.netrsc.orgliverpool.ac.uk The synthesis of such molecules often relies on "active template" strategies, where a macrocycle catalyzes the final bond-forming reaction that creates the axle and traps the ring. bham.ac.uknih.govresearchgate.net

Component/ConceptRole in Molecular MachinesExample with Aryl-Ethenes
Rotaxane A wheel (macrocycle) threaded on a stoppered axle.Stilbene derivatives form the rigid axle. bham.ac.ukbeilstein-journals.org
Catenane Two or more interlocked macrocycles.Aryl-ethene units can be incorporated into the macrocyclic rings for structural rigidity and function.
Molecular Switch A molecule that can be reversibly shifted between two or more stable states.The E/Z photoisomerization of the stilbene double bond acts as a light-activated switch. pnas.orgcatenane.net
Stimuli-Responsive Motion Controlled movement of components in response to an external signal (e.g., light, heat, chemical).Light-induced isomerization of a stilbene stopper triggers the movement of a macrocycle along a rotaxane axle. rsc.orgliverpool.ac.uk

Future Research Directions and Emerging Applications for 1,1 Diphenyl 2 4 Methylphenyl Ethene

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While classical methods exist for the synthesis of triarylethenes, future research will prioritize the development of more efficient, selective, and sustainable synthetic pathways to 1,1-Diphenyl-2-(4-methylphenyl)ethene and its derivatives. A primary focus will be on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for constructing C-C bonds in these systems. researchgate.netcarroll.edu Research will likely aim to optimize these reactions by developing novel catalyst systems that offer higher yields, lower catalyst loadings, and greater functional group tolerance under milder conditions.

Furthermore, the development of cascade reactions, where multiple bond-forming events occur in a single operation, represents a promising avenue. dicp.ac.cnacs.org Such strategies improve atom and step economy, reducing waste and simplifying purification processes. An emerging area of interest is the application of green chemistry principles to the synthesis. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or ultrasonic irradiation) to minimize the environmental footprint of the synthesis.

Key goals for future synthetic research will include:

Stereoselectivity: Developing methods that provide precise control over the geometry of the double bond, yielding specific E/Z isomers which can have vastly different photophysical properties.

Regioselectivity: For the synthesis of more complex derivatives, achieving control over the position of substituents on the three aromatic rings is crucial for fine-tuning the molecule's electronic and steric properties.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, a core principle of green chemistry.

Table 1: Comparison of Synthetic Strategies for Triarylethenes
Synthetic StrategyPotential Advantages for Future ResearchKey Research Focus
Optimized Pd-Catalyzed CouplingHigh yields, broad substrate scope, good functional group tolerance. researchgate.netDevelopment of more active and stable catalysts; use of greener reaction media.
Cascade ReactionsIncreased efficiency, reduced waste, rapid assembly of complex molecules. dicp.ac.cnDesign of novel cascade sequences; understanding complex reaction mechanisms.
Green Chemistry ApproachesReduced environmental impact, enhanced safety, potential for cost reduction.Solvent-free reactions; use of bio-derived starting materials; energy-efficient methods.

Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Models

A profound understanding of the relationship between the molecular structure of this compound and its chemical reactivity and physical properties is essential for its rational design in various applications. Advanced computational models, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be instrumental in achieving this. nih.govresearchgate.net These theoretical methods allow for the in-silico investigation of molecular geometries, electronic structures, and excited-state properties, providing insights that are often difficult to obtain through experimentation alone. researchgate.netacademie-sciences.fr

Future computational studies will likely focus on:

Predicting Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the compound's behavior in electronic devices. nih.gov

Modeling Reaction Mechanisms: Elucidating the pathways and transition states of synthetic reactions to guide the development of more efficient catalytic systems. nih.gov

Simulating Photophysical Processes: Understanding the nature of electronic transitions to predict absorption and emission spectra, fluorescence quantum yields, and the potential for phenomena like Aggregation-Induced Emission (AIE). researchgate.net

Analyzing Non-covalent Interactions: Modeling intermolecular forces, such as π-π stacking, which govern the self-assembly and solid-state packing of the molecules, critically influencing the properties of bulk materials. nih.gov

By correlating theoretical predictions with experimental data, researchers can build robust models that accelerate the discovery of new derivatives with tailored properties for specific applications.

Exploration of New Photophysical Phenomena and Device Architectures

The structural motif of this compound is closely related to that of tetraphenylethene (TPE), a well-known luminogen exhibiting Aggregation-Induced Emission (AIE). researchgate.netrsc.org In contrast to traditional dyes that suffer from aggregation-caused quenching (ACQ), AIEgens are non-emissive in dilute solutions but become highly fluorescent in the aggregated state or solid form. sigmaaldrich.com This phenomenon is attributed to the Restriction of Intramolecular Motion (RIM) in the aggregated state, which blocks non-radiative decay pathways. sigmaaldrich.com

A major future research direction will be the systematic investigation of this compound and its derivatives as potential AIEgens. bohrium.com This involves studying their photophysical properties in various solvent mixtures and in the solid state to confirm and characterize their AIE behavior. The insights gained could pave the way for their use in new device architectures, including:

Organic Light-Emitting Diodes (OLEDs): The high solid-state emission efficiency of AIEgens makes them excellent candidates for the emissive layer in OLEDs, potentially leading to brighter and more efficient displays and lighting. sigmaaldrich.comontosight.ai

Chemosensors and Biosensors: The "turn-on" fluorescence nature of AIE allows for the design of highly sensitive sensors where the presence of a target analyte induces aggregation and a dramatic increase in light emission. sigmaaldrich.comyoutube.com

Bioimaging: AIEgens with good biocompatibility can be used as fluorescent probes for imaging cells and tissues, with low background signal in aqueous environments and bright emission upon binding to cellular structures. nih.gov

Table 2: Potential Photophysical Applications
Application AreaUnderlying PhenomenonFuture Research Goal
OLEDsHigh solid-state fluorescence quantum yield. sigmaaldrich.comTuning emission color and improving device efficiency and lifetime.
SensorsAnalyte-induced aggregation and fluorescence turn-on. youtube.comDeveloping high selectivity and sensitivity for specific environmental or biological targets.
BioimagingAggregation in specific cellular compartments or upon binding to biomolecules. nih.govDesigning water-soluble and biocompatible probes with targeting moieties.

Integration into Multi-component Supramolecular Systems and Functional Materials

The rigid, propeller-like structure of this compound makes it an excellent building block, or "tecton," for the construction of complex supramolecular architectures. researchgate.net By introducing specific functional groups (e.g., hydrogen-bonding moieties, metal-coordinating ligands, or reactive groups for "click" chemistry) onto its phenyl rings, the molecule can be programmed to self-assemble into larger, ordered structures. rsc.orgnih.gov

Future research in this area will explore the use of functionalized this compound derivatives to create:

Supramolecular Polymers: Linear or networked polymers held together by non-covalent interactions like hydrogen bonds or π-π stacking. researchgate.netnih.gov These materials can exhibit unique properties such as self-healing and stimuli-responsiveness.

Porous Organic Frameworks: Crystalline materials with defined pores and channels, created by the ordered assembly of molecular building blocks, with potential applications in gas storage and separation.

Functional Gels: Soft materials formed from the self-assembly of molecules into extended fibrous networks that can entrap solvent, creating stimuli-responsive systems for applications in sensing or drug delivery.

The key is to leverage the interplay between the intrinsic properties of the this compound core (e.g., its luminescence) and the collective properties that emerge from its ordered assembly. nih.govrsc.org

Design of Next-Generation Advanced Materials

The culmination of advancements in synthesis, computational understanding, photophysics, and supramolecular chemistry will enable the design of next-generation advanced materials based on this compound. By strategically modifying its molecular structure, researchers can create materials with multifaceted functionalities for high-tech applications.

Emerging areas for these advanced materials include:

Theranostics: Combining therapeutic and diagnostic functions in a single agent. bohrium.comnih.gov For instance, an AIE-active derivative could be used for fluorescence-guided photodynamic therapy, where the molecule simultaneously images a tumor and generates cytotoxic reactive oxygen species upon light irradiation.

Smart Materials: Materials that respond to external stimuli such as light, heat, or mechanical force. Derivatives exhibiting mechanofluorochromism (changing fluorescence color upon grinding or pressure) could be used in stress sensors and security inks. rsc.org

Polymer Chemistry: The parent compound, 1,1-diphenylethylene (B42955), is known to mediate radical polymerization. smolecule.comwikipedia.org Future work could explore the role of this compound in controlling polymer architectures to produce advanced polyolefins with tailored microstructures and properties. researchgate.net

The path forward involves an integrated approach where computational design informs synthetic strategy, and detailed characterization of properties guides the assembly of these molecules into functional materials with performance tailored to specific, demanding applications.

Q & A

Q. What emerging applications warrant further investigation?

  • Methodological Answer : Explore AIE properties for OLEDs or biosensors. Fabricate thin films via spin-coating (2000 rpm, 60 sec) and characterize electroluminescence. Partner with computational chemists to design derivatives with red-shifted emission .

Q. How can machine learning accelerate SAR studies?

  • Methodological Answer : Train models on datasets of substituent effects (e.g., Hammett constants, steric parameters) and bioactivity. Use SHAP analysis to identify critical features. Validate predictions with high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.